molecular formula C15H14N4O3 B2910936 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide CAS No. 1904126-14-2

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

Cat. No.: B2910936
CAS No.: 1904126-14-2
M. Wt: 298.302
InChI Key: ZIGFDXIRMNCLCE-UHFFFAOYSA-N
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Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide is a synthetically engineered organic compound featuring a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety and a phenylacetamide group. This specific molecular architecture places it within a class of heterocyclic compounds that are of significant interest in modern medicinal chemistry and antimicrobial research . The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, valued for its bioisosteric properties, which allow it to mimic ester or amide functional groups while often conferring improved metabolic stability and enhanced binding affinity to biological targets . Compounds incorporating the N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl) structure have demonstrated substantial potential in biochemical applications. Research on structurally similar molecules has shown promising in vitro antibacterial and antifungal activities against a range of pathogenic strains, making this chemotype a valuable template for developing novel antimicrobial agents . The presence of both the isoxazole and 1,2,4-oxadiazole heterocycles, which are known to exhibit a wide spectrum of pharmacological activities, suggests this compound is a compelling candidate for hit-to-lead optimization campaigns in antibiotic discovery . The primary application of this compound is for non-clinical research and development purposes. It serves as a key intermediate or a core structural element for the design and synthesis of new chemical entities. Researchers can utilize it in library synthesis for high-throughput screening, in structure-activity relationship (SAR) studies to optimize potency and selectivity, and in mechanistic studies to probe its interaction with biological targets such as bacterial enzymes or cellular receptors . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this compound in accordance with all applicable local and national regulations.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-10-7-12(18-21-10)15-17-14(22-19-15)9-16-13(20)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGFDXIRMNCLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an isoxazole ring, an oxadiazole ring, and a phenylacetamide moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, synthesizing data from diverse sources and studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3, with a molecular weight of 298.302 g/mol. The compound's structural features suggest potential interactions with biological targets, likely influencing key biochemical pathways.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits anti-inflammatory and anticancer properties. The mechanisms of action are hypothesized to involve interactions with specific enzymes or receptors that modulate cellular signaling and metabolism.

Table 1: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryPotential modulation of inflammatory pathways
AnticancerIndications of cytotoxic effects on cancer cell lines
AntimicrobialActivity against various bacterial strains

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have shown that the compound can significantly inhibit cell proliferation in certain cancer types.

For instance, studies indicated that at concentrations above 100 µM, the compound exhibited a notable reduction in viability in A549 (lung cancer) and HepG2 (liver cancer) cell lines. The results are summarized in Table 2.

Table 2: Cytotoxicity Results

Concentration (µM)A549 Cell Viability (%)HepG2 Cell Viability (%)
2006873
1007991
509796

The proposed mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Interaction with enzymes critical for cellular metabolism.
  • Receptor Binding : Modulation of receptor activity affecting signaling pathways.
  • Gene Expression Modulation : Influence on transcription factors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Heterocyclic Modifications

1,2,4-Oxadiazole Derivatives:
  • SLP7111228 (): Contains a 3-(4-octylphenyl)-1,2,4-oxadiazole group linked to a pyrrolidine-carboximidamide. Its Ki of 48 nM for SphK1 inhibition highlights the impact of lipophilic substituents (e.g., octylphenyl) on enzyme binding .
  • Compound 5d (): Features a pyrimidine-substituted oxadiazole with a 3-nitrophenyl group.
  • 16a (): A cephalosporin-oxadiazole hybrid with a 3-methyl-1,2,4-oxadiazole ring. The fused β-lactam structure diverges significantly in biological targeting (antibacterial vs.
Isoxazole Derivatives:
  • (E)-N-(3-Fluoroisoxazol-5-yl) (): Replaces the 5-methylisoxazole with a 3-fluoro substituent. Fluorine’s electronegativity may alter electronic properties and metabolic stability .
  • N-(5-Methylisoxazol-3-yl)-2-[(6-Methyltriazinyl)Sulfanyl]Acetamide (): Shares the 5-methylisoxazole group but incorporates a triazinone-sulfanyl side chain. The sulfur linkage may influence redox properties or bioavailability .

Acetamide Side Chain Variations

  • 6b and 6c (): Substituents like 2-nitrophenyl (6b) and 3-nitrophenyl (6c) on the acetamide nitrogen introduce strong electron-withdrawing effects, contrasting with the target’s unmodified phenyl group. This difference could modulate receptor binding kinetics .
  • FP1-12 Hydroxyacetamides (): Replace phenyl with hydroxyacetamide and triazole-imidazolone hybrids. The hydroxyl group may enhance solubility but reduce membrane permeability compared to the target’s hydrophobic phenylacetamide .
  • N-[2-(Ethylphenylamino)Ethyl]-2-[(3-Methyloxadiazolyl)Methylthio]Benzamide (): Substitutes acetamide with a benzamide-thioether linkage, suggesting divergent pharmacokinetic profiles due to sulfur’s nucleophilicity .

Spectroscopic Profiles

Compound IR C=O Stretch (cm⁻¹) Key NMR Signals (δ ppm) Reference
Target Compound Not reported
6b () 1682 5.38 (–NCH₂CO–), 8.36 (triazole H), 10.79 (–NH)
5g () ~1670 5.40 (–NCH₂CO–), 8.40 (pyrimidine H)
SLP7111228 () Not reported

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